molecular formula C15H16ClNO2 B1437259 [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride CAS No. 1185504-45-3

[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride

Cat. No.: B1437259
CAS No.: 1185504-45-3
M. Wt: 277.74 g/mol
InChI Key: MRIRSQOLACCREV-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)phenylmethanone hydrochloride: is a chemical compound known for its versatile applications in scientific research. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethoxy)phenylmethanone hydrochloride typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of 4-(2-Aminoethoxy)phenylmethanone hydrochloride follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Acts as a probe in biochemical assays.

Medicine:

  • Investigated for its potential therapeutic properties.
  • Used in drug discovery and development processes.

Industry:

  • Applied in the production of specialty chemicals.
  • Used in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)phenylmethanone hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with biological macromolecules, leading to modifications that can be studied for various applications. The pathways involved often include the activation of specific enzymes or receptors, which can be analyzed using biochemical assays.

Comparison with Similar Compounds

  • 4-(2-(2-Aminoethoxy)ethoxy)phenylmethanone hydrochloride
  • 4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenylmethanone hydrochloride
  • 4-(Aminomethyl)phenylmethanone hydrochloride

Uniqueness:

  • Structural Properties: The presence of the aminoethoxy group provides unique reactivity compared to other similar compounds.
  • Applications: Its versatility in various fields of research makes it a valuable compound for scientific studies.

Properties

IUPAC Name

[4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRSQOLACCREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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